molecular formula C20H21N5O2S2 B4610313 N-benzyl-2-{[(4H-1,2,4-triazol-3-ylthio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-benzyl-2-{[(4H-1,2,4-triazol-3-ylthio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B4610313
M. Wt: 427.5 g/mol
InChI Key: XWQLJNVRBNPMNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-{[(4H-1,2,4-triazol-3-ylthio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a useful research compound. Its molecular formula is C20H21N5O2S2 and its molecular weight is 427.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 427.11366728 g/mol and the complexity rating of the compound is 575. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Transformations

This compound's relevance to scientific research primarily stems from its potential as a precursor or intermediate in synthesizing complex heterocyclic structures. For example, novel transformations of amino and carbonyl/nitrile groups in Gewald thiophenes have been studied for thienopyrimidine synthesis, highlighting the versatility of such compounds in generating new chemical entities with potential biological activities (Pokhodylo et al., 2010). Furthermore, the compound has been involved in reactions yielding diverse heterocyclic frameworks, suggesting its utility in expanding the chemical space for drug discovery and other applications.

Biological Activities and Potential Applications

The compound's structural features suggest its utility in synthesizing biologically active molecules. For instance, synthesis efforts have yielded compounds screened for diuretic activity, with certain derivatives showing promising results, indicating the potential for developing new therapeutics (Yar & Ansari, 2009). Additionally, derivatives have been studied for antibacterial and antifungal activities, demonstrating the compound's role as a versatile scaffold for designing agents with potential antimicrobial properties (Vasu et al., 2005).

Catalysis and Material Science Applications

Beyond pharmaceuticals, the compound's chemical structure suggests possible applications in material science and catalysis. For example, covalent organic frameworks (COFs) with built-in amide active sites have been synthesized, showcasing the potential of such compounds in creating materials with specific catalytic functions (Li et al., 2019).

Properties

IUPAC Name

N-benzyl-2-[[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S2/c26-16(11-28-20-22-12-23-25-20)24-19-17(14-8-4-5-9-15(14)29-19)18(27)21-10-13-6-2-1-3-7-13/h1-3,6-7,12H,4-5,8-11H2,(H,21,27)(H,24,26)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQLJNVRBNPMNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CSC3=NC=NN3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-2-{[(4H-1,2,4-triazol-3-ylthio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 2
N-benzyl-2-{[(4H-1,2,4-triazol-3-ylthio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 3
N-benzyl-2-{[(4H-1,2,4-triazol-3-ylthio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 4
N-benzyl-2-{[(4H-1,2,4-triazol-3-ylthio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 5
N-benzyl-2-{[(4H-1,2,4-triazol-3-ylthio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 6
N-benzyl-2-{[(4H-1,2,4-triazol-3-ylthio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.